N-Acetyl 5-nitro-3-pyridinesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
62009-08-9 |
|---|---|
Molecular Formula |
C7H7N3O5S |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
N-(5-nitropyridin-3-yl)sulfonylacetamide |
InChI |
InChI=1S/C7H7N3O5S/c1-5(11)9-16(14,15)7-2-6(10(12)13)3-8-4-7/h2-4H,1H3,(H,9,11) |
InChI Key |
QDSMFABEFWVXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For N-Acetyl 5-nitro-3-pyridinesulfonamide, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons present in a molecule and their neighboring atoms. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicity allows for the precise assignment of each proton in the structure of this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl-CH₃ | ~2.2 | Singlet (s) | N/A |
| Pyridine-H2 | ~9.5 | Doublet (d) | ~2.5 |
| Pyridine-H4 | ~8.9 | Doublet of doublets (dd) | ~2.5, ~0.8 |
| Pyridine-H6 | ~9.2 | Doublet (d) | ~0.8 |
| Sulfonamide-NH | Variable | Broad singlet (br s) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Specific experimental ¹³C NMR data for this compound is not publicly documented. The data presented below is a theoretical estimation based on the compound's structure.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Acetyl-CH₃ | ~24 |
| Acetyl-C=O | ~170 |
| Pyridine-C2 | ~150 |
| Pyridine-C3 | ~140 |
| Pyridine-C4 | ~135 |
| Pyridine-C5 | ~148 |
| Pyridine-C6 | ~155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. For this compound, a COSY spectrum would show correlations between the aromatic protons on the pyridine (B92270) ring (H2, H4, and H6).
HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each proton signal to its corresponding carbon signal in the pyridine ring and the acetyl group, confirming their assignments.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental composition of a molecule. For this compound (C₇H₇N₃O₅S), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.
Specific HRMS data for this compound is not available in published literature. The table below illustrates the expected theoretical values.
| Ion | Calculated m/z | Measured m/z | Elemental Formula |
| [M+H]⁺ | 246.0185 | N/A | C₇H₈N₃O₅S |
| [M+Na]⁺ | 268.0004 | N/A | C₇H₇N₃NaO₅S |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the compound is typically observed as protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺). This technique is essential for obtaining the molecular weight information of the compound, which complements the structural details provided by NMR spectroscopy.
Fragmentation Pathway Elucidation
The study of fragmentation pathways through mass spectrometry provides invaluable information for the structural confirmation of this compound. While direct mass spectrometric studies on this specific compound are not widely published, the fragmentation behavior can be predicted based on the known pathways for related sulfonamides and N-acetylated compounds. dtic.milnih.gov
Under electrospray ionization (ESI) conditions, the molecule would likely be observed as a protonated molecular ion [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, with the most probable cleavage points being the sulfonamide and acetyl groups.
Key Predicted Fragmentation Steps:
Loss of the Acetyl Group: A primary fragmentation event would likely involve the cleavage of the N-acetyl group, resulting in the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da). This would lead to the formation of a primary sulfonamide ion.
Sulfonamide Bond Cleavage: The S-N bond of the sulfonamide is susceptible to cleavage. This can occur through different mechanisms, including the loss of SO₂ (64 Da) or the entire sulfonyl group.
Pyridine Ring Fragmentation: The nitro-substituted pyridine ring can also undergo characteristic fragmentation, often involving the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).
A plausible fragmentation pathway would initiate with the loss of the acetyl group, followed by cleavage of the sulfonamide moiety and subsequent fragmentation of the pyridine ring. The precise fragmentation pattern and the relative abundance of fragment ions would provide a unique fingerprint for the unequivocal identification of this compound. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to exhibit a series of absorption bands corresponding to its constituent functional groups. researchgate.net
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Amide I) | Stretching | 1700-1660 |
| C=C, C=N (Pyridine Ring) | Stretching | 1600-1450 |
| N-O (Nitro Group) | Asymmetric Stretching | 1550-1500 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 |
| N-O (Nitro Group) | Symmetric Stretching | 1370-1330 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1140 |
| C-N (Amide) | Stretching | 1300-1200 |
| S-N (Sulfonamide) | Stretching | 900-850 |
The presence and precise position of these bands in the experimental spectrum would serve as a confirmation of the compound's chemical structure.
X-ray Diffraction for Solid-State Structure Determination
Analysis of related sulfonamide crystal structures reveals common features such as specific hydrogen bonding patterns and molecular packing arrangements. nih.govopenaccessjournals.com For this compound, it would be expected that intermolecular hydrogen bonds would form, likely involving the sulfonamide N-H group and the oxygen atoms of the nitro and sulfonyl groups of adjacent molecules. These interactions play a crucial role in the stability of the crystal lattice. The dihedral angles between the pyridine ring and the sulfonamide group would also be a key structural parameter determined by this method. nih.gov
Chromatographic Techniques for Purity and Separation Science
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this compound.
Table 2: Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, the compound would elute at a characteristic retention time. The presence of impurities would be indicated by additional peaks in the chromatogram, and the purity can be quantified by the relative peak areas.
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Given the presence of polar functional groups and a higher molecular weight, direct GC analysis of this compound may be challenging due to potential thermal degradation in the injector port or on the column. Derivatization to a more volatile and stable analogue might be necessary for successful GC analysis.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. rochester.edursc.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov
A typical TLC protocol would involve spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials. The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated spots are visualized under UV light or by staining. nih.gov The relative positions of the spots (Rf values) indicate the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot would signify a successful transformation. libretexts.org The use of a co-spot, where the reaction mixture is spotted on top of the starting material, helps in confirming the identity of the spots. rochester.edu
Mechanistic Investigations and Reactivity Profiling
Reaction Mechanisms Involving the Pyridine (B92270) Ring
The pyridine ring in N-Acetyl 5-nitro-3-pyridinesulfonamide is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing nitro and sulfonamide groups. This electronic characteristic is a key determinant of its reactivity.
The presence of a nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is a cornerstone of the reactivity of nitropyridines. The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is enhanced by the presence of electron-withdrawing groups, such as the nitro group, which can delocalize the negative charge.
For this compound, nucleophilic attack is anticipated to occur at the positions activated by the nitro group, which are ortho and para to it. The reaction proceeds through a two-step addition-elimination mechanism. The first step, the formation of the Meisenheimer-type adduct, is typically the rate-determining step. researchgate.net The subsequent step involves the departure of a leaving group, restoring the aromaticity of the ring. In cases where a good leaving group is not present, a variation known as Vicarious Nucleophilic Substitution (VNS) can occur, where a hydrogen atom is ultimately replaced. acs.org
The general mechanism for SNAr reactions on a nitropyridine derivative can be summarized as follows:
Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyridine ring.
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.
Elimination: A leaving group is expelled, and the aromaticity of the ring is restored.
Steric hindrance can play a significant role in these reactions. For instance, bulky nucleophiles may face difficulty in approaching the reaction center, potentially leading to the isolation of stable Meisenheimer-type adducts instead of the final substitution product. acs.org
Table 1: Factors Influencing SNAr Reactivity on Nitropyridines
| Factor | Influence on Reactivity | Rationale |
| Electron-Withdrawing Groups (EWGs) | Increases reactivity | EWGs like the nitro group stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction. |
| Leaving Group Ability | Affects the second step of the reaction | A good leaving group is necessary for the completion of the substitution. |
| Nucleophile Strength | Influences the rate of the initial attack | Stronger nucleophiles generally react faster. |
| Steric Hindrance | Can decrease reactivity or alter the reaction pathway | Bulky groups on the nucleophile or the pyridine ring can impede the approach of the nucleophile. acs.org |
In contrast to its high reactivity towards nucleophiles, the pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). The electronegative nitrogen atom and the electron-withdrawing nitro and sulfonamide groups reduce the electron density of the ring, making it a poor nucleophile. quimicaorganica.org
Direct nitration of pyridine itself is known to be very difficult, requiring harsh conditions and often resulting in low yields. researchgate.net The reaction mechanism is often not a direct electrophilic aromatic substitution but can involve more complex pathways. For this compound, any further electrophilic substitution would be extremely challenging under standard conditions. If a reaction were to occur, it would be directed to the positions least deactivated by the existing substituents. Computational studies on the nitration of pyridine derivatives indicate that the reaction is thermodynamically unfavorable due to the high activation energy required. rsc.org
The nitro and sulfonamide groups have a profound impact on the electronic structure and, consequently, the reactivity of the pyridine ring. The nitro group is one of the most powerful electron-withdrawing groups. nih.gov Its presence significantly decreases the aromaticity of the pyridine ring, making it more susceptible to nucleophilic attack and less so to electrophilic attack. researchgate.net The strong electron-withdrawing nature of the nitro group activates the positions ortho and para to it for nucleophilic substitution. nih.gov
Table 2: Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Electronic Effect | Impact on Reactivity |
| Nitro Group (-NO2) | Strongly electron-withdrawing (both inductive and resonance) | Strongly activates for nucleophilic substitution; Strongly deactivates for electrophilic substitution. researchgate.net |
| Sulfonamide Group (-SO2NHAc) | Electron-withdrawing (inductive) | Deactivates for electrophilic substitution; Can influence acidity and conformation. vu.nl |
| Pyridine Nitrogen | Electron-withdrawing (inductive) | Deactivates the ring towards electrophilic attack. quimicaorganica.org |
Reactivity of the Sulfonamide and N-Acetyl Moieties
Beyond the reactions of the pyridine ring, the sulfonamide and N-acetyl groups possess their own characteristic reactivities.
The sulfonamide group is relatively unreactive. wikipedia.org However, the nitrogen atom of the sulfonamide can undergo certain transformations. The N-H bond of a primary or secondary sulfonamide is acidic and can be deprotonated by a base. wikipedia.org In this compound, the acidity of the sulfonamide proton is further enhanced by the presence of the acetyl group.
Transformations involving the sulfonamide nitrogen can include alkylation, arylation, and the formation of metal complexes. The reactivity of the sulfonamide moiety can also be influenced by the surrounding molecular structure. For instance, microbial biotransformation of some sulfonamide-containing compounds has been observed, leading to the cleavage of the sulfonamide bond. nih.gov
The N-acetyl group in this compound serves to protect the sulfonamide nitrogen. The acetyl group is generally stable under neutral and mildly acidic or basic conditions. libretexts.org Amides are generally less reactive than other carbonyl compounds due to the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net
The primary reaction of the N-acetyl group is its removal through hydrolysis, a process known as deacetylation. This can typically be achieved under more forceful acidic or basic conditions. wikipedia.org The stability of the acetyl group makes it a useful protecting group in organic synthesis. libretexts.org In some contexts, the N-acetyl group can also participate in transamidation reactions, where the acetyl group is transferred to another amine. frontiersin.org
Reductive Transformations of the Nitro Group
The reduction of the nitro group is a fundamental transformation in organic synthesis, typically proceeding through a series of intermediates to yield an amino group. For an aromatic nitro compound like this compound, this transformation is crucial for introducing a versatile amino functionality, which can serve as a precursor for a wide array of further chemical modifications. The reduction process involves the transfer of six electrons and six protons to the nitro group.
Commonly, this transformation is achieved through catalytic hydrogenation or with the use of dissolving metal reductions. In catalytic hydrogenation, hydrogen gas is used in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction.
Table 1: Common Catalytic Systems for Nitro Group Reduction
| Catalyst | Typical Solvents | Pressure | Temperature | Notes |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate (B1210297) | 1-5 atm | Room Temperature | Highly efficient and widely used. |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | 1-3 atm | Room Temperature | Effective for a broad range of substrates. |
| Raney Nickel (Raney Ni) | Ethanol, Methanol | 1-10 atm | Room Temperature to 50°C | A cost-effective alternative, though sometimes less selective. |
The reduction is believed to proceed stepwise through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amino (-NH₂) product is formed. Under most conditions, these intermediates are highly reactive and are further reduced without being isolated.
Another widely employed method is the use of metals in acidic media. Reagents such as iron, zinc, or tin in the presence of hydrochloric or acetic acid are effective for the reduction of aromatic nitro groups. These methods are often preferred in laboratory settings due to their simplicity and the avoidance of high-pressure hydrogenation equipment.
Table 2: Metal-Based Reagents for Nitro Group Reduction
| Metal | Acid | Typical Reaction Conditions |
| Iron (Fe) | Acetic Acid or Ammonium (B1175870) Chloride | Reflux |
| Zinc (Zn) | Acetic Acid or Hydrochloric Acid | Room Temperature to Reflux |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Room Temperature |
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For this compound, the sulfonamide and acetyl groups are generally stable under the conditions used for nitro group reduction.
Regiochemical and Stereochemical Control in Chemical Transformations
The concepts of regiochemical and stereochemical control are fundamental in understanding the reactivity of a molecule. For this compound, these aspects would be particularly relevant in reactions involving the pyridine ring or the substituents.
Regiochemical Control:
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the nitro and sulfonamide groups. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. If such a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming group.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). A potential leaving group on the ring could be displaced by a nucleophile, with the regiochemical outcome dictated by the positions of the activating nitro and sulfonamide groups.
Stereochemical Control:
Stereochemical control, which governs the three-dimensional arrangement of atoms in the product, is not directly applicable to the planar aromatic ring of this compound itself. However, if reactions were to introduce new chiral centers, for instance, through asymmetric reduction of the nitro group (which is not a standard transformation) or by reactions on substituents that could become chiral, then stereochemical control would become a critical consideration.
For example, if the amino group, formed from the reduction of the nitro group, were to be used as a handle to introduce a chiral auxiliary, subsequent reactions could proceed with a high degree of stereocontrol. The principles of asymmetric synthesis, such as the use of chiral catalysts or reagents, would then be applied to influence the stereochemical outcome of the transformations.
Without specific experimental data for this compound, any discussion on regiochemical and stereochemical control remains speculative and is based on the general reactivity patterns of substituted pyridines and aromatic nitro compounds.
Computational and Theoretical Insights into this compound
Computational Chemistry and Theoretical Characterization
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like N-Acetyl 5-nitro-3-pyridinesulfonamide at an atomic and electronic level. Through various theoretical models and calculations, it is possible to predict its structure, stability, reactivity, and spectroscopic signatures without the need for empirical measurement.
Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the distribution of electrons within a molecule. For this compound, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate electronic properties.
Molecular Orbital (MO) theory helps in elucidating the reactivity and electronic transitions. Key parameters derived from MO calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity. For a molecule with electron-withdrawing groups like the nitro (-NO₂) and sulfonamide (-SO₂NHAc) groups, the LUMO is expected to be of low energy, indicating a propensity to accept electrons.
Table 1: Predicted Molecular Orbital Properties of this compound (Hypothetical Data)
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -3.20 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
The presence of rotatable bonds in this compound—specifically around the sulfonamide group (C-S and S-N bonds) and the N-acetyl group (N-C bond)—means that the molecule can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement (the global minimum on the potential energy surface) and other low-energy conformers.
A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By scanning the rotational angles of key dihedral angles and calculating the energy at each point, a PES can be constructed. This analysis reveals the energy barriers between different conformations and the most probable shapes the molecule will adopt. For this compound, the orientation of the acetyl group relative to the sulfonamide and the orientation of the entire sulfonamide group relative to the pyridine (B92270) ring would be critical factors.
Table 2: Hypothetical Torsional Barriers for this compound
| Rotatable Bond | Dihedral Angle | Predicted Energy Barrier (kcal/mol) |
|---|---|---|
| Pyridine-S | C₃-S-N-C | 5-7 |
| S-N (Sulfonamide) | C-S-N-H | 2-4 |
Theoretical methods can be used to model hypothetical reaction pathways involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the sulfonamide or acetyl group. By mapping the energy changes along a reaction coordinate, chemists can identify the transition state—the highest energy point along the lowest energy path between reactants and products.
Characterizing the transition state involves calculating its geometry and vibrational frequencies. A true transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter for determining reaction rates.
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. The electron-withdrawing nature of the nitro and sulfonamide groups would be expected to cause significant downfield shifts for the protons and carbons on the pyridine ring.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. The predicted frequencies correspond to specific molecular vibrations, such as the symmetric and asymmetric stretching of the NO₂ group, the S=O stretches of the sulfonamide, and the C=O stretch of the acetyl group. These predictions are invaluable for interpreting experimental vibrational spectra.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 |
| Sulfonamide (-SO₂-) | Asymmetric Stretch | ~1370 |
| Sulfonamide (-SO₂-) | Symmetric Stretch | ~1180 |
Derivatization and Analog Synthesis Strategies
Structural Modifications of the N-Acetyl Group
The N-acetyl group is a primary site for structural derivatization, offering opportunities to modulate the compound's characteristics.
Deacetylation and Re-acylation: The most straightforward modification involves the hydrolysis of the N-acetyl group to yield the corresponding primary amine. This deacetylation can be achieved under acidic or basic conditions. The resulting 5-nitro-3-pyridinesulfonamide can then serve as a versatile intermediate for the synthesis of a wide array of N-acyl analogs. Various acylating agents, such as different acid chlorides or anhydrides, can be employed to introduce novel acyl groups. A more contemporary and efficient method for N-acylation involves the use of N-acylbenzotriazoles, which often provide high yields under mild conditions. nih.gov
Transamidation: An alternative strategy for modifying the N-acetyl group is through transamidation. This approach allows for the direct exchange of the acetyl group with other amine-derived moieties, providing a direct route to a diverse set of amides. chemrxiv.org
Alkylation: While less common, direct alkylation of the N-acetylsulfonamide nitrogen is also a potential modification strategy. This would lead to N-alkyl-N-acetyl derivatives, further expanding the chemical space around this functional group.
A summary of potential modifications to the N-acetyl group is presented in Table 1.
| Modification Strategy | Reagents/Conditions | Potential Outcome |
| Deacetylation | Acid or Base Hydrolysis | Primary Amine Intermediate |
| Re-acylation | Acyl Chlorides, Anhydrides, N-Acylbenzotriazoles | Diverse N-Acyl Analogs |
| Transamidation | Amines | Exchange of Acetyl Group |
| Alkylation | Alkylating Agents | N-Alkyl-N-Acetyl Derivatives |
Functionalization of the Pyridine (B92270) Ring at Different Positions
The pyridine ring, activated by the electron-withdrawing nitro group, is amenable to various functionalization reactions, primarily through nucleophilic aromatic substitution (SNAr).
The nitro group strongly activates the positions ortho and para to it (positions 2, 4, and 6) for nucleophilic attack. This allows for the introduction of a variety of substituents by displacing a suitable leaving group or, in some cases, a hydrogen atom (vicarious nucleophilic substitution, VNS). nih.govnih.gov
Substitution at C2, C4, and C6: Nucleophiles such as alkoxides, thiolates, and amines can potentially displace a suitable leaving group (e.g., a halide) at the 2, 4, or 6 positions of the pyridine ring. The regioselectivity of these reactions would be influenced by the steric and electronic effects of the existing sulfonamide and nitro groups.
Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of a hydrogen atom on the electron-deficient pyridine ring. Carbanions, often stabilized by an adjacent electron-withdrawing group, can add to the ring, followed by the elimination of a leaving group from the carbanion. nih.gov This strategy could be employed to introduce alkyl or other carbon-based substituents at positions activated by the nitro group.
Table 2 outlines potential functionalization strategies for the pyridine ring.
| Position | Reaction Type | Potential Reagents | Potential Substituents |
| C2, C4, C6 | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, Amines | Alkoxy, Thioether, Amino groups |
| C2, C4, C6 | Vicarious Nucleophilic Substitution (VNS) | Stabilized Carbanions | Alkyl, Aryl groups |
Introduction of Diverse Substituents on the Sulfonamide Nitrogen
The sulfonamide nitrogen provides another key handle for introducing structural diversity. The parent sulfonamide (obtained after deacetylation) can be functionalized through various N-alkylation and N-arylation reactions.
N-Alkylation: A wide range of alkyl groups can be introduced on the sulfonamide nitrogen using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base. acsgcipr.org This allows for the exploration of the impact of steric and electronic properties of the alkyl substituent on the molecule's activity.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl and heteroaryl substituents on the sulfonamide nitrogen. organic-chemistry.org This opens up possibilities for incorporating a vast array of aromatic systems, which can engage in various interactions with biological targets.
Table 3 summarizes methods for introducing substituents on the sulfonamide nitrogen.
| Reaction Type | Reagents/Catalysts | Potential Substituents |
| N-Alkylation | Alkyl Halides, Alkyl Sulfonates | Alkyl, Substituted Alkyl groups |
| N-Arylation | Aryl Halides, Aryl Triflates (with Pd catalyst) | Aryl, Heteroaryl groups |
Rational Design of Analogs for Structure-Reactivity Relationship Studies
The rational design of analogs of N-Acetyl 5-nitro-3-pyridinesulfonamide is guided by the principles of medicinal chemistry to systematically probe structure-reactivity relationships (SRR). openaccesspub.orgresearchgate.net The goal is to understand how specific structural modifications influence the compound's chemical reactivity and, consequently, its biological profile.
Bioisosteric Replacements: A common strategy in rational drug design is the use of bioisosteres, which are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. For the N-acetyl group, bioisosteric replacements could include other small acyl groups (e.g., propionyl, cyclopropanecarbonyl) or even small alkyl groups. The sulfonamide group itself can be replaced by other acidic functionalities like a carboxylic acid or a tetrazole, to explore the impact of acidity and hydrogen bonding capabilities.
Systematic Variation of Substituents: A systematic variation of substituents on the pyridine ring and the sulfonamide nitrogen is crucial for developing a comprehensive SRR. For instance, on the pyridine ring, one could explore the effect of electron-donating versus electron-withdrawing groups at different positions. Similarly, on the sulfonamide nitrogen, a library of analogs with varying alkyl and aryl substituents can be synthesized to probe the importance of size, lipophilicity, and electronic properties. nih.gov
Computational Modeling: Molecular modeling techniques can aid in the rational design process by predicting how different analogs might interact with a hypothetical biological target. Docking studies can help in prioritizing the synthesis of compounds that are predicted to have favorable binding interactions.
By systematically applying these derivatization and design strategies, researchers can generate a diverse library of this compound analogs. The subsequent evaluation of these compounds will provide valuable insights into their structure-reactivity relationships, paving the way for the development of molecules with optimized properties.
Advanced Applications in Organic and Supramolecular Chemistry
Utility as Synthetic Intermediates for Complex Molecules
While no specific syntheses utilizing N-Acetyl 5-nitro-3-pyridinesulfonamide as an intermediate have been reported, its structure suggests potential utility in the synthesis of more complex molecules. N-acylsulfonamides are a known class of compounds in organic and medicinal chemistry. nih.govresearchgate.net General methods for the synthesis of N-acylsulfonamides often involve the reaction of a parent sulfonamide with an acyl chloride or anhydride (B1165640). tubitak.gov.trsemanticscholar.org
The presence of the nitro group on the pyridine (B92270) ring offers a handle for further chemical transformations. For instance, the nitro group could potentially be reduced to an amino group, which could then be diazotized or otherwise functionalized to build more complex heterocyclic systems. The pyridinesulfonamide core itself is a structural motif found in various biologically active compounds.
A hypothetical synthetic route to this compound would likely involve the nitration of a suitable pyridinesulfonamide precursor, followed by acetylation. The nitration of pyridines can be challenging but has been achieved using various reagents. rsc.orgnanobioletters.com Acetylation of sulfonamides is a well-established transformation. nih.govnih.govresearchgate.net
Role in Catalyst and Ligand Design
Pyridine derivatives are widely employed as ligands in coordination chemistry and catalysis due to the coordinating ability of the lone pair of electrons on the nitrogen atom. nih.gov The specific substitution pattern of this compound, with potential coordination sites at the pyridine nitrogen and the sulfonamide oxygen or nitrogen atoms, could make it an interesting candidate for ligand design.
The electronic properties of the pyridine ring are significantly influenced by the strongly electron-withdrawing nitro and sulfonyl groups. This would modulate the coordinating ability of the pyridine nitrogen, potentially leading to catalysts with unique reactivity or selectivity. While there is research on the use of sulfonamide moieties in catalyst design for C-H activation, no studies have specifically involved a nitropyridinesulfonamide of this nature. rsc.org The design of catalysts based on pyridine scaffolds is an active area of research. nih.gov
Integration into Novel Chemical Systems and Materials
The field of supramolecular chemistry often utilizes molecules capable of forming well-defined assemblies through non-covalent interactions. Pyridine-containing molecules are known to participate in various supramolecular interactions, including hydrogen bonding and π-π stacking. nih.govnih.gov The presence of the nitro group and the N-acetylsulfonamide moiety in this compound would introduce additional sites for hydrogen bonding and potentially other non-covalent interactions.
Nitropyridine derivatives have been explored in the context of supramolecular chemistry, although specific studies on this compound are absent. researchgate.net The ability to form structured assemblies could lead to the development of novel materials with interesting optical, electronic, or recognition properties.
Exploration in Methodological Organic Synthesis
New methodologies in organic synthesis often rely on the development of reagents with unique reactivity. The combination of functional groups in this compound could potentially be exploited in novel synthetic transformations. For instance, the sulfonamide group could act as a directing group in C-H functionalization reactions on the pyridine ring, a strategy that has been explored with other sulfonamides. rsc.org
The development of new methods for the synthesis of substituted pyridines is an ongoing endeavor in organic chemistry. researchgate.net While there are general methods for synthesizing nitropyridines and N-acylsulfonamides, the specific synthesis and reactivity of this compound remain to be explored. researchgate.nettubitak.gov.trnih.gov
Future Directions and Emerging Research Avenues
Development of Chemo- and Enantioselective Synthetic Routes
The development of efficient and selective synthetic pathways is the cornerstone of chemical research. For N-Acetyl 5-nitro-3-pyridinesulfonamide, several plausible, yet to be explored, synthetic strategies can be envisaged.
A potential retrosynthetic analysis suggests a convergent approach, where the pyridine (B92270) core is first functionalized with the nitro and sulfonyl groups, followed by the introduction of the acetyl moiety. One possible forward synthesis could commence with the nitration of a suitable pyridine precursor. nih.govchempanda.com The synthesis of 3-nitropyridines can be achieved through various methods, including the reaction of pyridine with dinitrogen pentoxide. ntnu.no Subsequent functionalization at the 3-position to introduce a sulfonyl group could be accomplished via diazotization of a corresponding 3-aminopyridine (B143674) derivative, followed by a sulfonyl chloride forming reaction. researchgate.net The resulting 5-nitro-3-pyridinesulfonyl chloride would be a key intermediate. Finally, acylation of the sulfonamide nitrogen would yield the target compound.
Table 1: Proposed Synthetic Route for this compound
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 3-Aminopyridine | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Amino-5-nitropyridine |
| 2 | 3-Amino-5-nitropyridine | NaNO₂, HCl, SO₂, CuCl₂ | 5-Nitro-3-pyridinesulfonyl chloride |
| 3 | 5-Nitro-3-pyridinesulfonyl chloride | Acetamide, base | This compound |
Furthermore, the development of enantioselective synthetic routes presents a significant and challenging research avenue. While the target molecule itself is achiral, the introduction of chiral centers in derivatives or the use of the sulfonamide as a directing group in asymmetric synthesis could be of great interest. Recent advances in carbene-catalyzed enantioselective modifications of sulfonamides offer a potential strategy for creating chiral derivatives. rsc.orgresearchgate.net
Advanced Spectroscopic and In Situ Mechanistic Studies
A thorough spectroscopic characterization is fundamental to confirming the structure and understanding the electronic properties of this compound. A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be essential.
¹H and ¹³C NMR spectroscopy would provide crucial information about the connectivity of the atoms. The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, with their chemical shifts influenced by the electron-withdrawing nitro and sulfonamide groups. The acetyl methyl protons would likely appear as a singlet. nih.govmdpi.com
IR spectroscopy would reveal the presence of the key functional groups. Characteristic vibrational frequencies for the nitro group (asymmetric and symmetric stretches), the sulfonamide group (S=O stretches and N-H stretch, if not fully acetylated), and the acetyl carbonyl group (C=O stretch) would be expected. nih.gov
Mass spectrometry would determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR (in CDCl₃) | δ 9.0-9.5 (m, 2H, pyridine-H), δ 8.5-8.8 (m, 1H, pyridine-H), δ 2.2-2.5 (s, 3H, -COCH₃) |
| ¹³C NMR (in CDCl₃) | δ 168-172 (C=O), δ 140-160 (pyridine C-NO₂, C-SO₂), δ 120-140 (pyridine CH), δ 20-25 (-CH₃) |
| IR (KBr pellet) | ν 3300-3100 cm⁻¹ (N-H stretch, if present), ν 1700-1720 cm⁻¹ (C=O stretch), ν 1520-1560 cm⁻¹ & 1340-1360 cm⁻¹ (NO₂ stretches), ν 1330-1370 cm⁻¹ & 1140-1180 cm⁻¹ (SO₂ stretches) |
| Mass Spec (ESI) | [M+H]⁺ corresponding to C₇H₇N₃O₅S |
Beyond static characterization, advanced in situ spectroscopic techniques, such as in situ NMR or IR, could be employed to study the kinetics and mechanisms of the proposed synthetic reactions. acs.org This would allow for the identification of transient intermediates and provide a deeper understanding of the reaction pathways, which is crucial for optimizing reaction conditions.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.gov
Such studies could elucidate the influence of the nitro and acetyl groups on the electron density of the pyridine ring and the sulfonamide moiety. nih.govresearchgate.net This information would be invaluable for predicting the regioselectivity of further chemical transformations. For instance, computational modeling could predict the most likely sites for nucleophilic or electrophilic attack on the pyridine ring.
Furthermore, computational design could be used to explore the properties of novel derivatives. By systematically modifying the substituents on the pyridine ring or the acetyl group in silico, it would be possible to tailor the electronic and steric properties of the molecule for specific applications. researchgate.net For example, introducing electron-donating or withdrawing groups at different positions on the pyridine ring could modulate its reactivity and potential as a ligand in coordination chemistry.
Table 3: Hypothetical Computational Data for this compound and a Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| This compound | -7.5 | -3.2 | 4.5 |
| N-Acetyl 5-amino-3-pyridinesulfonamide | -6.8 | -2.5 | 3.8 |
Expanding Applications in Pure Chemical Science
The unique combination of functional groups in this compound suggests a range of potential applications in pure chemical science that are yet to be explored.
Coordination Chemistry: The pyridine nitrogen and the oxygen atoms of the sulfonamide and nitro groups could act as coordination sites for metal ions. conicet.gov.ar This opens up the possibility of using this compound as a ligand to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and catalytic properties. figshare.com
Supramolecular Chemistry: The sulfonamide group is known to participate in hydrogen bonding, which could be exploited in the design of self-assembling supramolecular structures. nih.gov
Synthetic Building Block: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of more complex molecules. nih.gov This makes this compound a potentially valuable intermediate in organic synthesis.
Materials Science: The presence of a highly polarizable nitro-aromatic system could lead to interesting optical or electronic properties, making it a candidate for investigation in the field of materials science.
Q & A
Q. What experimental strategies can elucidate the role of this compound in modulating sialyltransferase activity (e.g., ST3Gal6)?
- Answer : Use qRT-PCR to quantify ST3Gal6 expression in treated vs. untreated cell lines (e.g., HEK293T). Primers should span exon-intron boundaries (e.g., forward: 5'-CAGGTCAACGGCAACTAC-3'; reverse: 5'-GTCGTAGCCGTCTTCATC-3'). Normalize data to GAPDH (ΔΔCt method) . Complement with lectin-binding assays (e.g., MAL II for α-2,3-sialylation) to correlate enzymatic activity with glycan modifications .
Q. How can researchers resolve contradictory data on nitro-sulfonamide cytotoxicity in muscle cell models?
- Answer : Perform dose-response curves (0–500 µM) across multiple cell lines (e.g., C2C12 myoblasts vs. L6 rat skeletal muscle) using MTT assays. Account for metabolic variability by measuring lactate dehydrogenase (LDH) release. Conflicting results may stem from differential expression of sulfonamide-metabolizing enzymes (e.g., CYP3A4); validate via siRNA knockdown .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects in enzyme inhibition studies?
- Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals for IC values .
Q. How should researchers validate the specificity of molecular interactions in nitro-sulfonamide studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
